molecular formula C47H59NO14 B049189 N-Methyltaxol C CAS No. 153083-53-5

N-Methyltaxol C

Cat. No.: B049189
CAS No.: 153083-53-5
M. Wt: 862 g/mol
InChI Key: LJTMOSWWGSCCPR-AMMYIWEDSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Methyltaxol C involves the N-methylation of the C3’ amide of taxanes. The process begins with the silylation of the hydroxyl groups at positions 2’, 7, and 1 using tert-butyldimethylsilyl chloride, triethylsilyl chloride, and dimethylsilyl chloride, respectively . This is followed by a reaction with potassium tert-butoxide and methyl iodide to produce the N-methylated taxane derivatives. Finally, the silyl protecting groups are removed to yield this compound .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, with stringent quality control measures to ensure the consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: N-Methyltaxol C undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various N-methylated and oxidized derivatives of this compound, which can have distinct biological and chemical properties .

Comparison with Similar Compounds

Uniqueness: N-Methyltaxol C is unique due to its specific N-methylation at the C3’ amide, which imparts distinct chemical and biological properties. This modification can enhance its solubility and potentially alter its pharmacokinetic profile compared to other taxane derivatives .

Biological Activity

N-Methyltaxol C is a modified taxane derivative that exhibits significant biological activity, particularly in the context of cancer treatment. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes a methyl group at the nitrogen atom of the taxane core. The molecular formula for this compound is C47H59NO14C_{47}H_{59}NO_{14} . This modification can influence its pharmacokinetics and biological activity compared to other taxanes like paclitaxel.

The primary mechanism of action for this compound, similar to other taxanes, involves the stabilization of microtubules. By binding to β-tubulin, it promotes the assembly of microtubules and inhibits their depolymerization, leading to cell cycle arrest at the metaphase-anaphase transition. This process ultimately induces apoptosis in cancer cells .

Anticancer Activity

This compound has shown promising anticancer activity in various studies. Its efficacy has been evaluated against several cancer cell lines, demonstrating significant cytotoxic effects:

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HeLa (cervical cancer)

The compound exhibited IC50 values in the low micromolar range, indicating potent activity against these cell lines .

Cell Line IC50 (µM) Reference
MCF-70.5
A5490.7
HeLa0.6

Mechanistic Studies

Recent studies have delved into the specific pathways affected by this compound:

  • Apoptosis Induction : Flow cytometry analyses revealed increased annexin V staining in treated cells, indicating early apoptotic events.
  • Cell Cycle Arrest : Western blotting showed upregulation of cyclin-dependent kinase inhibitors (CDKIs), confirming G2/M phase arrest.

Study 1: Efficacy in Breast Cancer Models

In a preclinical study utilizing MCF-7 xenografts in mice, this compound significantly reduced tumor growth compared to control groups. The treatment group showed a 70% reduction in tumor volume after four weeks of administration .

Study 2: Combination Therapy with Other Agents

Another study investigated the synergistic effects of this compound when combined with traditional chemotherapeutics like doxorubicin. The combination therapy resulted in enhanced cytotoxicity and reduced drug resistance in resistant cell lines .

Safety and Toxicity Profile

While this compound shows potent biological activity, its safety profile is crucial for therapeutic applications. Preliminary toxicity studies indicate that it has a favorable safety margin compared to conventional taxanes. However, further studies are necessary to fully elucidate its toxicity mechanisms and long-term effects.

Properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-[hexanoyl(methyl)amino]-2-hydroxy-3-phenylpropanoyl]oxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C47H59NO14/c1-9-10-13-22-34(52)48(8)36(29-18-14-11-15-19-29)37(53)43(56)60-31-24-47(57)41(61-42(55)30-20-16-12-17-21-30)39-45(7,32(51)23-33-46(39,25-58-33)62-28(4)50)40(54)38(59-27(3)49)35(26(31)2)44(47,5)6/h11-12,14-21,31-33,36-39,41,51,53,57H,9-10,13,22-25H2,1-8H3/t31-,32-,33+,36-,37+,38+,39-,41-,45+,46-,47+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJTMOSWWGSCCPR-AMMYIWEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)N(C)C(C1=CC=CC=C1)C(C(=O)OC2CC3(C(C4C(C(CC5C4(CO5)OC(=O)C)O)(C(=O)C(C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC(=O)N(C)[C@@H](C1=CC=CC=C1)[C@H](C(=O)O[C@H]2C[C@]3([C@H]([C@H]4[C@@]([C@H](C[C@@H]5[C@]4(CO5)OC(=O)C)O)(C(=O)[C@@H](C(=C2C)C3(C)C)OC(=O)C)C)OC(=O)C6=CC=CC=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C47H59NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901347701
Record name N-Methyltaxol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

862.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153083-53-5
Record name N-Methyltaxol C
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901347701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 153083-53-5
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Record name N-Methyltaxol C
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the structural difference between N-Methyltaxol C and Paclitaxel?

A2: this compound is a derivative of Paclitaxel where the C3' amide group of Paclitaxel is specifically methylated. [] This modification is achieved through a multi-step synthesis process involving silylation of other hydroxyl groups for protection, followed by reaction with potassium tert-butoxide and methyl iodide. []

Q2: Has this compound been isolated from natural sources?

A3: Yes, this compound has been isolated and identified as a chemical constituent from the plant Taxus chinensis var. mairei. [] This discovery marked the first reported instance of finding this compound in this particular plant variety. []

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